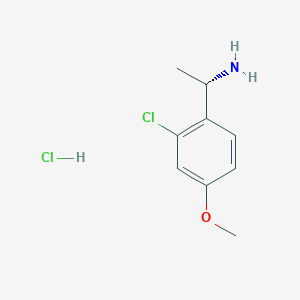![molecular formula C12H19NO4 B6163883 (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2227198-59-4](/img/new.no-structure.jpg)
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{bicyclo[111]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Coupling with acetic acid: The final step involves coupling the protected amine with acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may provide advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique mechanical properties due to the rigidity of the bicyclo[1.1.1]pentane core.
Mechanism of Action
The mechanism of action of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid lies in its specific combination of the bicyclo[1.1.1]pentane core and the tert-butoxycarbonyl-protected amine. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
2227198-59-4 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



